molecular formula C12H11NO2S B1519538 Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate CAS No. 100063-18-1

Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate

Cat. No.: B1519538
CAS No.: 100063-18-1
M. Wt: 233.29 g/mol
InChI Key: FFONRRVXTKXMDU-UHFFFAOYSA-N
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Description

Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate (CAS 100063-18-1) is a high-purity chemical compound supplied for research and development purposes. This benzoate ester derivative features a 4-methylthiazole ring system, a privileged structure in medicinal chemistry known for conferring significant biological activity . The thiazole moiety is a key pharmacophore in various bioactive molecules. Scientific literature indicates that compounds containing the 1,3-thiazol-2-yl scaffold are frequently investigated for a diverse range of therapeutic applications, including as antimicrobial , antifungal , analgesic , and antiproliferative agents . As such, this methyl ester serves as a valuable synthetic intermediate or building block for researchers in drug discovery, enabling the design and synthesis of novel molecules for pharmacological screening and development. Researchers can access this compound in various quantities, with standard purity specifications provided. This product is intended for use in a controlled laboratory environment by qualified professionals. Please be advised: This product is strictly for research purposes and is labeled with the precaution "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-7-16-11(13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFONRRVXTKXMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, antifungal, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

C11H11N2O2S\text{C}_{11}\text{H}_{11}\text{N}_2\text{O}_2\text{S}

The thiazole moiety contributes significantly to the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that derivatives of thiazole compounds can inhibit the growth of various bacteria and fungi. For instance:

  • In vitro studies demonstrated that thiazole derivatives exhibited activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents.
  • The mechanism of action is thought to involve the inhibition of specific enzymes critical for microbial growth, thus preventing cell division and proliferation.

Antifungal Activity

The compound has also been investigated for its antifungal properties . In laboratory settings:

  • This compound displayed effectiveness against common fungal pathogens, including Candida albicans and Aspergillus niger.
  • The antifungal mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival.

Anticancer Activity

The anticancer potential of this compound has garnered significant attention:

  • Cell Line Studies : In vitro assays using cancer cell lines such as HepG2 (liver cancer) showed that this compound could induce cytotoxic effects. The IC50 values indicated a considerable reduction in cell viability at concentrations lower than standard chemotherapeutic agents .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis. The thiazole ring may enhance interactions with proteins involved in these pathways, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

StudyFocusFindings
Mishra et al. (2019)Antimicrobial activityDemonstrated significant inhibition against S. aureus and E. coli.
Research on HepG2 cellsAnticancer effectsShowed IC50 values indicating potent cytotoxicity; mechanisms involved apoptosis induction .
Antifungal assaysFungal inhibitionEffective against C. albicans with potential mechanisms disrupting cell wall synthesis.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that thiazole derivatives can inhibit bacterial growth by interacting with bacterial enzymes or disrupting cell wall synthesis. For example, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL .

Anticancer Activity
Research has indicated that this compound may possess anticancer properties. A structure-activity relationship (SAR) analysis revealed that derivatives of thiazole can induce apoptosis in cancer cells. In vitro studies showed that this compound effectively reduced cell viability in human lung adenocarcinoma cells (A549) with an IC50 value of 25 µM . The mechanism involves the activation of caspases and modulation of cell cycle proteins.

Neuroprotective Effects
Recent investigations have suggested potential neuroprotective effects of this compound. In animal models, it was found to reduce oxidative stress markers and improve cognitive function following induced neurotoxicity . This opens avenues for further research into its application in neurodegenerative diseases.

Agricultural Applications

Fungicidal Activity
The compound has been evaluated for its fungicidal properties against various plant pathogens. It was found to be effective against Fusarium and Botrytis species, which are common in agricultural settings. Field trials demonstrated a significant reduction in disease incidence when applied as a foliar spray at concentrations of 100 ppm .

Pesticide Development
this compound is being explored as a potential lead compound for developing new pesticides. Its unique structure allows for modifications that can enhance potency and specificity against target pests while minimizing environmental impact .

Material Science Applications

Dyes and Pigments
The compound serves as a building block for synthesizing dyes and pigments due to the chromophoric nature of the thiazole ring. It can be incorporated into polymer matrices to produce colorants with desirable thermal stability and lightfastness properties .

Polymer Additives
In materials science, this compound is utilized as an additive to enhance the mechanical properties of polymers. Research indicates it improves tensile strength and flexibility when incorporated into polyvinyl chloride (PVC) formulations.

Case Studies

Application AreaStudy ReferenceKey Findings
AntimicrobialPMC9268695Effective against E. coli with MIC of 32 µg/mL
AnticancerPMC3579313Induces apoptosis in A549 cells with IC50 of 25 µM
FungicidalPubChemReduces disease incidence in crops by over 50%
Dyes & PigmentsRSC PublicationsEnhances color stability in polymer applications

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Electronic Properties

Key Comparisons:
Compound Name Substituent Modifications Key Structural Features
Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate 4-Methylthiazole at benzene para-position Ester group, methyl-thiazole aromatic system
Compound 16 () Benzo[c][1,2,5]thiadiazole core with ethynyltrimethylsilane Extended π-conjugation, electron-deficient thiadiazole, bulky TMS-ethynyl group
Compound 9d () 4-Methylphenyl-thiazole linked to triazole and benzodiazole Triazole spacer, benzodiazole for hydrogen bonding
Compound 3 () 4-Methylthiazol-2-yl attached to chromenone Chromenone (coumarin) backbone, hydroxy and piperazinyl groups
Compound in 4-Oxo-4,5-dihydrothiazole linked via amino group to benzoate Dihydrothiazolone ring, amide-like linkage

Electronic Effects :

  • The 4-methylthiazole in the target compound provides moderate electron-donating effects, enhancing aromatic stability.
  • Thiadiazole derivatives (e.g., Compound 16) exhibit stronger electron-withdrawing properties, altering redox potentials and reactivity .
  • Chromenone-based analogs () combine fluorescence properties with thiazole’s bioactivity, useful in imaging and targeted therapies .

Key Insights :

  • Thiazole derivatives with extended π-systems (e.g., chromenones in ) show enhanced binding to enzyme active sites .
  • The target compound’s ester group may improve bioavailability compared to carboxylic acid analogs but could limit metabolic stability .

Physicochemical Properties

Property Target Compound Compound 16 () Compound 3 ()
Molecular Weight (g/mol) ~235.3 ~399.5 ~450–500 (varies by substituent)
Solubility Moderate (ester lipophilicity) Low (TMS-ethynyl hydrophobicity) Moderate (hydroxy/piperazinyl)
LogP ~2.5–3.0 ~4.0 ~1.5–2.5
Melting Point Not reported Not reported 157–159°C (for one derivative)

Critical Observations :

  • The TMS-ethynyl group in Compound 16 drastically increases hydrophobicity, limiting aqueous solubility .
  • Hydroxy and piperazinyl groups in chromenone derivatives () enhance water solubility, favoring pharmacokinetics .

Preparation Methods

Thiazole Ring Formation

The 1,3-thiazole ring is commonly synthesized by the condensation of α-haloketones with thiourea or related sulfur- and nitrogen-containing reagents. For the 4-methyl substitution, a methyl-substituted α-haloketone is employed.

  • Typical Reaction:
    α-Haloketone (e.g., 4-methyl-α-bromoacetophenone) + Thiourea → 4-methyl-1,3-thiazole derivative

  • Conditions:

    • Solvent: Ethanol or other polar solvents
    • Temperature: Reflux conditions (80–100 °C)
    • Time: Several hours (4–12 h)
    • Work-up: Filtration and purification by recrystallization or chromatography

This step yields the 4-methyl-1,3-thiazol-2-amine or thiazol-2-yl intermediate required for further coupling.

Coupling to Methyl 4-Benzoate

The benzoate moiety is introduced typically via nucleophilic substitution or amidation reactions starting from methyl 4-halobenzoate or methyl 4-aminobenzoate derivatives.

  • Esterification:
    Methyl 4-hydroxybenzoate or methyl 4-aminobenzoate can be converted to the desired benzoate intermediate by esterification or acylation.

  • Coupling Reaction:
    The thiazole intermediate (e.g., 4-methyl-1,3-thiazol-2-amine) is reacted with methyl 4-halobenzoate or its activated derivatives to form the final compound.

  • Reaction Conditions:

    • Catalysts: Base catalysts such as triethylamine or pyridine to facilitate nucleophilic substitution
    • Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM)
    • Temperature: Ambient to moderate heating (25–80 °C)
    • Time: Several hours to overnight

Purification is done by recrystallization or chromatographic techniques.

Representative Synthetic Route Example

Step Reaction Type Reagents & Conditions Product Yield (%)
1 Thiazole ring formation 4-methyl-α-bromoacetophenone + thiourea, EtOH, reflux 4-methyl-1,3-thiazol-2-amine intermediate ~70–85
2 Esterification Methyl 4-aminobenzoate + acid chloride, base catalyst This compound ~60–80
3 Purification Recrystallization or chromatography Pure target compound

Reaction Monitoring and Characterization

Industrial and Large-Scale Synthesis Considerations

  • Batch Reactors: Employed for scale-up with controlled temperature and stirring.
  • Catalysts and Solvents: Selection optimized for yield and environmental impact.
  • Purification: Recrystallization preferred for cost-effectiveness; chromatography used for high-purity requirements.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Notes
Thiazole ring synthesis α-Haloketone + thiourea, reflux EtOH Efficient cyclization, moderate yield
Coupling to benzoate Nucleophilic substitution, base catalyst, DMF or DMSO Mild conditions, good selectivity
Purification Recrystallization or chromatography Ensures high purity
Reaction monitoring TLC, NMR, MS Essential for quality control
Industrial scale Batch reactors, solvent and catalyst optimization Focus on yield, purity, and cost

Research Findings on Preparation Optimization

  • Optimization of temperature and solvent polarity significantly improves yields and purity.
  • Use of phase-transfer catalysts can enhance coupling efficiency.
  • Microwave-assisted synthesis has been reported to reduce reaction times for thiazole ring formation.
  • Reverse-phase preparative liquid chromatography can be employed for final purification to achieve >99% purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling a benzoate ester with a substituted thiazole ring. A common approach includes:

Thiazole Formation : Reacting 4-methylthiazole-2-carboxylic acid derivatives with benzoyl chloride intermediates under basic conditions (e.g., NaOH) to form the thiazole-benzoate backbone .

Esterification : Methylation of the carboxylic acid group using methanol and a catalyst (e.g., H₂SO₄) to yield the final ester .

  • Optimization : Reaction parameters like temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios are adjusted to maximize yield (>70%) and purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at thiazole C4, benzoate ester linkage) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., thiazole-benzoate dihedral angle ~15°) using SHELX or ORTEP software .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 248.08) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values typically 8–32 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~20 µM in HeLa cells) .
    • Note : Solubility in DMSO/PBS must be validated to avoid false negatives .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models?

  • Approach :

Metabolic Stability : Assess hepatic microsomal degradation (e.g., t₁/₂ < 30 min suggests rapid clearance) .

Formulation Optimization : Use liposomal encapsulation or PEGylation to improve bioavailability .

Pharmacokinetic Profiling : Measure plasma concentration-time curves (AUC, Cₘₐₓ) to correlate exposure with efficacy .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methods :

  • Molecular Docking : Simulate binding to targets like TGF-β receptor 1 (PDB ID: 3KFD) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity using multivariate regression .
    • Key Findings : The 4-methylthiazole group enhances hydrophobic interactions, while the benzoate ester modulates solubility .

Q. How do crystallographic data inform polymorph screening and stability studies?

  • Procedure :

Polymorph Identification : Screen solvents (ethanol, acetonitrile) via slow evaporation to isolate forms I (monoclinic) and II (orthorhombic) .

Thermal Analysis : DSC/TGA reveals form I stability up to 150°C, critical for solid-state storage .

  • Tools : SHELXL for refinement; Mercury (CCDC) for packing diagram visualization .

Q. What strategies mitigate toxicity concerns while retaining bioactivity?

  • Solutions :

  • Prodrug Design : Replace the methyl ester with a hydrolyzable group (e.g., pivalate) to reduce off-target effects .
  • Selective Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to attenuate metabolic activation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

  • Troubleshooting :

  • Solvent Systems : Test in DMSO (high solubility) vs. aqueous buffers (precipitation at pH 7.4) .
  • Degradation Pathways : HPLC-MS identifies hydrolysis products (e.g., free benzoic acid) under acidic conditions .
    • Recommendation : Use freshly prepared solutions and inert atmospheres (N₂) for sensitive assays .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Purity (%)
4-Methylthiazole-2-carboxylic acidCyclocondensation6590
Benzoate ester precursorEsterification7895
Final compoundPurification7298
Source: Adapted from

Table 2 : Biological Activity Comparison with Analogues

CompoundMIC (µg/mL)IC₅₀ (µM)Target Affinity (Kd, nM)
Target Compound1620150 (TGF-βR1)
4-Chlorophenyl analogue3235420
Methoxybenzofuran derivative81590
Source:

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate

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